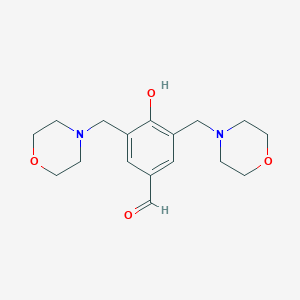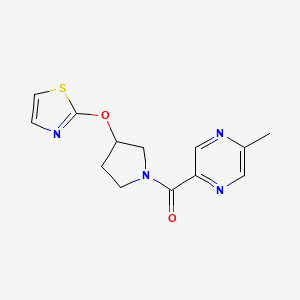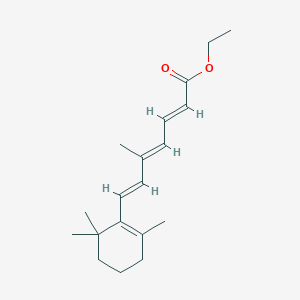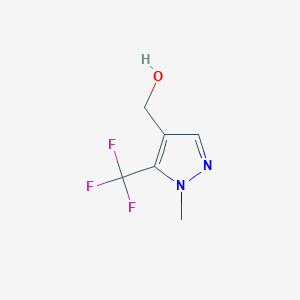
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde is a chemical compound with the molecular formula C18H26N2O4 . It is also known by its synonym, Ethanone, 1-[4-hydroxy-3,5-bis(4-morpholinylmethyl)phenyl]- .
Synthesis Analysis
The synthesis of 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde involves a reaction in 1,4-dioxane at 120°C for 0.5 hours . The reaction mixture is irradiated under microwave conditions, promoting green chemistry and regioselective reaction . The starting materials include 4-hydroxyacetophenone and formaldehyde, and the corresponding secondary amine (morpholine) is added using the same ratio of formaldehyde . After the reaction, the mixture is concentrated under reduced pressure and purified using column chromatography .Chemical Reactions Analysis
The synthesis of 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde involves a reaction with 4-hydroxyacetophenone and formaldehyde in the presence of morpholine . The reaction is carried out in 1,4-dioxane at 120°C under microwave irradiation . The progress of the reaction is monitored using thin-layer chromatography (TLC) .科学的研究の応用
Antimalarial and Antiproliferative Activities 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde and its derivatives have been explored for their potential in medicinal chemistry, particularly in the synthesis of novel Schiff bases. These bases have demonstrated significant antimalarial properties against the P. falciparum K14 strain, showcasing moderate to excellent activities. Additionally, they exhibit potent antiproliferative activities against U937 leukemia-derived cell lines, suggesting their utility in cancer research. Importantly, these compounds display low cytotoxicity against normal fibroblast cells, indicating a favorable therapeutic index for potential drug development (Jarrahpour et al., 2015).
Synthetic Chemistry and Material Science This compound is also instrumental in synthetic chemistry, contributing to the synthesis of complex molecules and materials. For instance, it is involved in reactions yielding N-benzyl-β-hydroxyphenethylamines, which are precursors to 4-aryl-1,2,3,4-tetrahydroisoquinolines. These compounds are of interest in the development of new materials and potentially pharmacologically active molecules (Moshkin & Sosnovskikh, 2013).
Organic Synthesis and Catalysis Furthermore, this compound finds application in the field of organic synthesis and catalysis. It has been utilized in the synthesis of chiral hydroxyl phospholanes from D-mannitol, which are then used in asymmetric catalytic reactions. These reactions are crucial for producing enantioselective compounds that can have varied applications in pharmaceuticals and agrochemicals (Li et al., 2000).
Analytical Chemistry In analytical chemistry, derivatives of 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde are used as reagents for detecting and quantifying metal ions. These compounds form strongly colored chelates with divalent metal ions in slightly basic media, which can be extracted into organic solvents for analysis. This application highlights the compound's role in the development of new analytical methods (Otomo & Kodama, 1973).
Fluorescent Materials The compound and its derivatives have been investigated for their potential in creating fluorescent materials. For example, they have been incorporated into Schiff-base molecules for pH sensing, showcasing the ability to change fluorescence intensity and color based on pH levels. Such materials are valuable in sensor technologies and bioimaging applications (Halder et al., 2018).
特性
IUPAC Name |
4-hydroxy-3,5-bis(morpholin-4-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c20-13-14-9-15(11-18-1-5-22-6-2-18)17(21)16(10-14)12-19-3-7-23-8-4-19/h9-10,13,21H,1-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXKAOYTRGOGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC(=C2O)CN3CCOCC3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2536258.png)


![Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2536261.png)
![N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2536262.png)

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2536265.png)
![3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2536267.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)
![2,4-dichloro-6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2536272.png)


![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)